
Famitinib
Descripción general
Descripción
Famitinib es un inhibidor de la tirosina quinasa receptor desarrollado por Jiangsu Hengrui para el tratamiento de varios tipos de cáncer . Es un fármaco de molécula pequeña que se dirige a múltiples receptores de tirosina quinasa, incluidos los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de células madre .
Métodos De Preparación
La síntesis de famitinib implica múltiples pasos, comenzando con la preparación de la estructura central de pirrolopiridina. La ruta sintética suele incluir los siguientes pasos:
Formación del núcleo de pirrolopiridina: Esto implica la ciclación de precursores apropiados en condiciones específicas.
Funcionalización: Introducción de grupos funcionales como flúor y grupos metilo a la estructura central.
Ensamblaje final: Acoplamiento del núcleo funcionalizado con otros fragmentos moleculares para formar el compuesto final.
Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección de los solventes, se controlan cuidadosamente para lograr el producto deseado.
Análisis De Reacciones Químicas
Famitinib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Antitumor Activity in Various Cancers
1. Non-Small Cell Lung Cancer (NSCLC)
Famitinib has shown promising results when used in combination with camrelizumab, an anti-PD-1 antibody, for treating advanced or metastatic NSCLC. In a phase 2 trial involving 41 patients, the combination therapy achieved an objective response rate (ORR) of 53.7% and a disease control rate (DCR) of 92.7% . The median progression-free survival (PFS) was reported as 16.6 months . This combination exploits the synergistic effects of targeting both angiogenesis and immune checkpoints.
2. Gastric Cancer
this compound has demonstrated significant antitumor activity against gastric cancer cells in both in vitro and in vivo studies. In one study, this compound inhibited the growth of BGC-823 and MGC-803 gastric cancer cell lines in a dose-dependent manner, with IC50 values of 3.6 µM and 3.1 µM , respectively . Furthermore, it induced cell cycle arrest at the G2/M phase and triggered apoptosis, indicating its potential as a therapeutic agent for gastric cancer.
3. Cervical Cancer
In recurrent or metastatic cervical squamous cell carcinoma, this compound combined with camrelizumab was evaluated in a phase 2 trial involving 33 patients. The study reported an ORR of 39.4% , with a median PFS of 10.3 months , demonstrating the efficacy of this combination therapy . The treatment was well tolerated, with manageable adverse effects.
4. Renal Cell Carcinoma (RCC)
this compound has also been studied for its effects on advanced or metastatic renal cell carcinoma. A study highlighted its promising antitumor activity when combined with camrelizumab, where it effectively targeted multiple pathways involved in tumor progression . The safety profile was acceptable, supporting further exploration in clinical settings.
Summary of Clinical Findings
Cancer Type | Combination Therapy | Objective Response Rate | Median Progression-Free Survival | Safety Profile |
---|---|---|---|---|
Non-Small Cell Lung Cancer | Camrelizumab + this compound | 53.7% | 16.6 months | Acceptable |
Gastric Cancer | This compound Alone | Significant Inhibition | Not specified | Manageable |
Cervical Cancer | Camrelizumab + this compound | 39.4% | 10.3 months | Manageable |
Renal Cell Carcinoma | Camrelizumab + this compound | Promising | Not specified | Acceptable |
Mecanismo De Acción
Famitinib ejerce sus efectos al inhibir múltiples receptores de tirosina quinasa, que participan en la regulación de varios procesos celulares como la proliferación, la diferenciación y la angiogénesis. Al bloquear estos receptores, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia del tumor . Los principales objetivos moleculares de this compound incluyen los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de células madre .
Comparación Con Compuestos Similares
Famitinib es similar a otros inhibidores de la tirosina quinasa como sunitinib, sorafenib y pazopanib. this compound es único en su capacidad de dirigirse a una gama más amplia de receptores de tirosina quinasa, lo que lo hace potencialmente más efectivo en el tratamiento de ciertos tipos de cáncer . Los siguientes son algunos compuestos similares:
Sunitinib: Se dirige a los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas.
Sorafenib: Inhibe múltiples quinasas involucradas en la proliferación y la angiogénesis de las células tumorales.
El perfil de objetivos más amplio de this compound y su efectividad en terapias combinadas destacan sus posibles ventajas sobre estos compuestos similares .
Actividad Biológica
Famitinib is a novel small-molecule multikinase inhibitor that has garnered attention for its potential antitumor activity across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research studies.
This compound functions primarily as an anti-angiogenic agent, inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Key mechanisms include:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, as demonstrated in human gastric cancer cell lines BGC-823 and MGC-803. This was confirmed by increased expression of cyclin B1, a protein essential for G2/M transition .
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by TUNEL assay results and downregulation of BCL2, a protein that inhibits apoptosis .
- Anti-Angiogenesis : this compound significantly reduces tumor microvessel density, indicating its role in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating promising results in various malignancies:
1. Gastric Cancer
A study highlighted this compound's powerful antitumor activity against human gastric cancer cells both in vitro and in vivo. The treatment led to significant tumor suppression and reduced angiogenesis .
2. Cervical Cancer
A multicenter Phase 2 trial assessed the combination of this compound with camrelizumab (an anti-PD-1 antibody) for patients with recurrent or metastatic cervical squamous cell carcinoma. Key findings include:
- Objective Response Rate (ORR) : 39.4% in PD-L1 positive patients and 33.3% in negative patients.
- Progression-Free Survival (PFS) : Median PFS was recorded at 10.3 months.
- Overall Survival (OS) : The probability of 12-month OS was 77.7% .
3. Metastatic Colorectal Cancer (mCRC)
In a randomized Phase II trial comparing this compound to placebo for refractory mCRC patients, results indicated:
- Median PFS : 2.8 months for this compound vs. 1.5 months for placebo (hazard ratio = 0.60).
- Disease Control Rate (DCR) : 59.8% vs. 31.4% for this compound and placebo respectively.
- Adverse Events : Common grade 3-4 adverse events included hypertension (11.1%) and hand-foot syndrome (10.1%) but were manageable .
Safety Profile
This compound is generally well-tolerated among patients, with manageable adverse effects reported across studies:
Adverse Event | Frequency (%) |
---|---|
Hypertension | 11.1 |
Hand-foot syndrome | 10.1 |
Thrombocytopenia | 10.1 |
Neutropenia | 9.1 |
Serious adverse events were observed but did not significantly differ from placebo groups .
Propiedades
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYKDOLBLYGRB-LGMDPLHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945380-27-8, 1044040-56-3 | |
Record name | Famitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib, (Z) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FAMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.